2-Ethynyl-2-methyloxirane
Description
Structure
3D Structure
Properties
CAS No. |
4090-48-6 |
|---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
2-ethynyl-2-methyloxirane |
InChI |
InChI=1S/C5H6O/c1-3-5(2)4-6-5/h1H,4H2,2H3 |
InChI Key |
FOEJSKSCKIOALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethynyl 2 Methyloxirane and Its Stereoisomers
Strategies for the Construction of the 2-Ethynyl-2-methyloxirane Scaffold
The fundamental structure of this compound can be assembled through several synthetic strategies. These methods primarily focus on the formation of the three-membered epoxide ring.
Epoxidation Reactions of Appropriate Precursors
A common and direct method for the synthesis of epoxides is the epoxidation of an alkene. For this compound, a suitable precursor would be an alkyne possessing an allylic alcohol functionality. The epoxidation of the carbon-carbon double bond in such a precursor would yield the desired oxirane ring. For instance, the epoxidation of a molecule like 3-methyl-3-buten-1-ol (B123568) could be a viable route. Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the electrophilic addition of an oxygen atom across the double bond.
Another potential precursor is 2-methyl-3-buten-2-ol, which upon epoxidation would form the corresponding epoxide. nih.gov The presence of the hydroxyl group in allylic alcohols can influence the stereochemical outcome of the epoxidation, particularly when using directed epoxidation methods.
Stereoselective Epoxidation Approaches
Achieving stereocontrol in the synthesis of this compound is crucial for accessing its individual enantiomers. Two powerful methods for stereoselective epoxidation are the Sharpless epoxidation and the Jacobsen-Katsuki epoxidation.
The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. mdpi.comwikipedia.orgpearson.comjove.com This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgjove.com The choice of the DET enantiomer, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation, allowing for the selective formation of one of the two possible epoxide enantiomers. jove.com For a precursor like an allylic alcohol with an ethynyl (B1212043) group, the Sharpless epoxidation would be expected to proceed with high enantioselectivity. mdpi.com The reaction is known to be chemoselective, oxidizing the allylic double bond in the presence of other unsaturations like a triple bond. mdpi.com
The Jacobsen-Katsuki epoxidation is another key method for the enantioselective epoxidation of alkenes. wikipedia.orgopenochem.orgorganic-chemistry.org This reaction employs a chiral manganese-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.org Unlike the Sharpless epoxidation, which is specific for allylic alcohols, the Jacobsen epoxidation is effective for a broader range of unfunctionalized alkenes. wikipedia.orgopenochem.org Therefore, a precursor without an allylic alcohol, but with a double bond in the correct position, could be a substrate for this reaction. The stereoselectivity is induced by the C2 symmetric chiral ligand of the manganese catalyst. wikipedia.org
| Method | Catalyst System | Oxidant | Substrate Scope | Key Feature |
| Sharpless Epoxidation | Ti(O-iPr)4, Diethyl Tartrate | t-BuOOH | Primary/Secondary Allylic Alcohols wikipedia.org | High enantioselectivity determined by the chirality of the tartrate ester. jove.com |
| Jacobsen-Katsuki Epoxidation | Chiral Mn(III)-salen complex | NaOCl, m-CPBA | Unfunctionalized alkyl- and aryl-substituted alkenes wikipedia.orgopenochem.org | Broad substrate scope beyond allylic alcohols. wikipedia.org |
Formation of the Oxirane Ring from Halohydrins
An alternative to direct epoxidation is the formation of the oxirane ring from a halohydrin precursor. This two-step process involves the formation of a halohydrin followed by a base-catalyzed intramolecular cyclization.
For this compound, the required halohydrin would be a molecule containing a halogen (typically chlorine or bromine) and a hydroxyl group on adjacent carbons, along with the ethynyl and methyl substituents. This halohydrin can be synthesized from an appropriate alkene by reaction with a halogen in the presence of water. masterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.com The reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by water. masterorganicchemistry.com
The subsequent step is the base-catalyzed cyclization of the halohydrin to form the epoxide. chemistrysteps.com A strong base, such as sodium hydride or potassium hydroxide (B78521), is used to deprotonate the hydroxyl group, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen in an SN2 reaction, displacing the halide and forming the three-membered oxirane ring. chemistrysteps.com This intramolecular Williamson ether synthesis is an effective method for epoxide formation.
Enantioselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure this compound is of significant interest for various applications. This can be achieved through asymmetric synthetic routes or by utilizing precursors from the chiral pool.
Asymmetric Synthetic Routes Utilizing Chiral Catalysts
As discussed in section 2.1.2, asymmetric epoxidation reactions are powerful tools for the enantioselective synthesis of chiral epoxides. catalysis.blog The Sharpless and Jacobsen-Katsuki epoxidations are prime examples of catalytic asymmetric methods that can be applied to produce chiral this compound with high enantiomeric excess. mdpi.comwikipedia.org
Another approach involves the catalytic asymmetric Corey-Chaykovsky epoxidation of a suitable ketone precursor. nih.gov This reaction uses a chiral catalyst to control the enantioselective addition of a sulfur ylide to a ketone, forming the epoxide. For the synthesis of this compound, the precursor ketone would be 1-ethynyl-1-ethanone.
The development of novel chiral catalysts continues to expand the toolbox for asymmetric epoxidation. wiley-vch.deresearchgate.net These catalysts are often metal complexes with chiral ligands that create a chiral environment around the reactive center, influencing the stereochemical course of the reaction.
| Asymmetric Method | Precursor Type | General Principle |
| Sharpless Epoxidation | Allylic Alcohol | Enantioselective oxygen transfer from a peroxide, directed by a chiral titanium-tartrate complex. wikipedia.orgwayne.edu |
| Jacobsen-Katsuki Epoxidation | Alkene | Enantioselective oxygen transfer from an oxidant, catalyzed by a chiral manganese-salen complex. wikipedia.orgopenochem.org |
| Asymmetric Corey-Chaykovsky | Ketone | Enantioselective addition of a sulfur ylide to a carbonyl group, mediated by a chiral catalyst. nih.gov |
Derivation from Chiral Pool Precursors
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. orgsyn.orgnih.govresearchgate.netacs.orgvaia.com These molecules can be used as starting materials for the synthesis of more complex chiral molecules.
To synthesize a specific enantiomer of this compound, a suitable chiral precursor from the chiral pool can be selected and chemically transformed. For instance, a chiral hydroxy acid or an amino acid could be converted through a series of reactions to a chiral intermediate that can then be cyclized to the desired epoxide. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. orgsyn.org For example, optically active 2-chlorocarboxylic acids, which can be derived from amino acids, can be converted to chiral oxiranes. orgsyn.org
Resolution Techniques for Racemic this compound
The resolution of racemic mixtures is a common strategy to obtain enantiomerically pure compounds. researchgate.net For terminal epoxides, one of the most effective and widely used methods is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. Current time information in город Чайковский, RU.nih.govacs.org This method allows for the separation of a racemic epoxide into its enantiomers by selectively hydrolyzing one enantiomer to the corresponding 1,2-diol, leaving the unreacted epoxide enriched in the other enantiomer. Current time information in город Чайковский, RU.nih.gov
The HKR reaction is renowned for its high selectivity, broad substrate scope, and practical advantages, such as the use of water as a nucleophile and the recyclability of the catalyst. Current time information in город Чайковский, RU.nih.gov The reaction is typically catalyzed by a chiral (salen)Co(III) complex, often with an acetate (B1210297) counterion ((salen)Co(III)OAc), which is commercially available in both enantiomeric forms. Current time information in город Чайковский, RU.nih.gov
The mechanism of the HKR involves a cooperative bimetallic system where one molecule of the (salen)Co(III) complex activates the epoxide by acting as a Lewis acid, while a second (salen)Co(III) complex, in its hydrolyzed form ((salen)Co(III)OH), delivers the hydroxide nucleophile. acs.org This bimetallic mechanism is key to the high selectivity observed in the reaction. acs.org
The effectiveness of the HKR has been demonstrated for a wide array of terminal epoxides with varying steric and electronic properties, consistently affording both the recovered epoxide and the diol product in high enantiomeric excess (ee). Current time information in город Чайковский, RU.nih.govacs.org Although specific data for this compound is not explicitly detailed in the surveyed literature, the general applicability of the HKR to terminal epoxides suggests it would be a highly effective method for its resolution.
The selectivity factor (k_rel), which is the ratio of the rate constants for the reaction of the two enantiomers, is a measure of the efficiency of the kinetic resolution. For the (salen)Co(III)-catalyzed HKR, k_rel values are often very high, frequently exceeding 100 and in some cases over 200, allowing for the isolation of the unreacted epoxide with >99% ee at conversions around 50-60%. Current time information in город Чайковский, RU.nih.gov
Below is a table summarizing the typical conditions and outcomes for the hydrolytic kinetic resolution of various terminal epoxides using chiral (salen)Co(III) catalysts, which would be analogous to the expected resolution of racemic this compound.
Table 1: Representative Data for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides with Chiral (salen)Co(III) Catalysts
| Epoxide Substrate | Catalyst Loading (mol%) | Conversion (%) | Recovered Epoxide ee (%) | Diol Product ee (%) | Selectivity Factor (k_rel) | Reference |
|---|---|---|---|---|---|---|
| Propylene Oxide | 0.2 | 55 | >99 | 98 | >400 | Current time information in город Чайковский, RU. |
| 1,2-Epoxybutane | 0.2 | 53 | >99 | 98 | >400 | Current time information in город Чайковский, RU. |
| 1,2-Epoxyhexane | 0.2 | 54 | >99 | 98 | >400 | Current time information in город Чайковский, RU. |
| Styrene Oxide | 0.2 | 54 | >99 | 97 | >400 | Current time information in город Чайковский, RU. |
| Epichlorohydrin | 0.8 | 52 | >99 | 96 | 160 | Current time information in город Чайковский, RU. |
| Glycidyl Phenyl Ether | 0.4 | 55 | >99 | 98 | >250 | Current time information in город Чайковский, RU. |
The data illustrates the high enantiopurity achievable for both the recovered epoxide and the diol product across a range of substrates. The catalyst loading is generally low, making the process economically viable for large-scale applications. Current time information in город Чайковский, RU.nih.gov The reaction conditions are typically mild, often running at room temperature. Current time information in город Чайковский, RU.
For the practical application of resolving racemic this compound, one would dissolve the racemic epoxide in a suitable solvent, add the chiral (salen)Co(III)OAc catalyst (either (R,R) or (S,S) enantiomer depending on the desired epoxide enantiomer to be recovered), and then add approximately 0.5 equivalents of water. The reaction progress would be monitored, and upon reaching the desired conversion (typically around 50-60%), the reaction would be stopped. The enantioenriched unreacted this compound could then be separated from the more polar 1,2-diol product by standard chromatographic techniques. The catalyst can also be recovered and reused. Current time information in город Чайковский, RU.nih.gov
Reactivity and Mechanistic Investigations of 2 Ethynyl 2 Methyloxirane Transformations
Ring-Opening Reactions of the Oxirane Moiety
The significant ring strain in epoxides like 2-ethynyl-2-methyloxirane facilitates C–O bond cleavage under much milder conditions than those required for acyclic ethers. ambeed.comlibretexts.org Both acid-catalyzed and base-catalyzed (or neutral nucleophilic) pathways are common for ring-opening.
Nucleophilic Ring Opening with Heteroatom Nucleophiles
Under neutral or basic conditions, the ring-opening of unsymmetrical epoxides typically proceeds via an SN2 mechanism. libretexts.org Strong nucleophiles will preferentially attack the less sterically hindered carbon atom. youtube.commasterorganicchemistry.com For this compound, this corresponds to the attack on the methylene (B1212753) carbon (C3).
Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent carbon-based nucleophiles and strong bases. libretexts.orglibretexts.org Their reactions with epoxides are classic examples of nucleophilic ring-opening, proceeding through an SN2 pathway to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. libretexts.org
In the case of this compound, the organometallic reagent will attack the methylene carbon (C3), leading to the formation of a tertiary alcohol after acidic workup. This regioselectivity is driven by the steric bulk of the methyl and ethynyl (B1212043) groups at the C2 position, which hinders nucleophilic approach at that site. youtube.com The reaction is a highly effective method for constructing carbon skeletons. masterorganicchemistry.com
Table 1: Illustrative Reactions of this compound with Organometallic Reagents
| Organometallic Reagent | Product after Workup |
| Methylmagnesium bromide (CH₃MgBr) | 3-Ethynyl-3-methylbutan-1-ol |
| Phenyllithium (C₆H₅Li) | 1-Ethynyl-1-methyl-3-phenylpropan-2-ol |
| Butylmagnesium chloride (CH₃(CH₂)₃MgCl) | 3-Ethynyl-3-methylheptan-1-ol |
The ring-opening of epoxides with alcohols or phenols, known as alcoholysis, can be catalyzed by either acid or base to produce β-alkoxy alcohols. ucdavis.edu Under basic conditions, an alkoxide or phenoxide ion acts as the nucleophile and attacks the less substituted carbon atom in an SN2 reaction. bartleby.com For this compound, this would result in the formation of a tertiary alcohol and an ether linkage.
Conversely, under acidic catalysis, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. In this scenario, the nucleophile (a neutral alcohol molecule) preferentially attacks the more substituted carbon (C2) because this carbon can better stabilize the partial positive charge that develops in the transition state, which has significant SN1 character. libretexts.orgpdx.edu
Table 2: Regioselectivity in the Alcoholysis of this compound
| Catalyst | Nucleophile | Site of Attack | Major Product |
| Sodium Methoxide (NaOMe) | Methoxide (CH₃O⁻) | C3 (less substituted) | 1-Methoxy-3-ethynyl-3-methylpropan-2-ol |
| Sulfuric Acid (H₂SO₄) | Methanol (CH₃OH) | C2 (more substituted) | 2-Methoxy-3-ethynyl-3-methylpropan-1-ol |
Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of valuable β-amino alcohols. researchgate.netmdpi.com These reactions typically proceed without a catalyst, although heating may be required, especially for less nucleophilic amines like anilines. lookchem.com The reaction follows an SN2 mechanism where the amine attacks the less hindered carbon atom. libretexts.org Therefore, the reaction of this compound with amines is expected to yield products resulting from attack at the C3 position.
Sodium azide (B81097) (NaN₃) is another excellent heteroatom nucleophile that readily opens epoxide rings to produce β-azido alcohols. This reaction also follows the SN2 pathway, with the azide anion attacking the sterically less encumbered C3 carbon of this compound.
Table 3: Representative Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent | Product |
| Amine | Diethylamine ((CH₃CH₂)₂NH) | 1-(Diethylamino)-3-ethynyl-3-methylpropan-2-ol |
| Azide | Sodium Azide (NaN₃) | 1-Azido-3-ethynyl-3-methylpropan-2-ol |
Thiols are sulfur analogs of alcohols and are generally more nucleophilic. libretexts.org In the presence of a base, thiols are converted to thiolate anions (RS⁻), which are potent nucleophiles that efficiently open epoxide rings. rsc.orgnih.gov The base-catalyzed reaction between a thiol and an epoxide is a classic SN2 reaction, occurring at the less substituted carbon. youtube.com For this compound, this regioselectivity leads to the formation of β-hydroxy thioethers via attack at the C3 position.
Table 4: Illustrative Reaction with a Thiol
| Nucleophile | Reagent | Product |
| Thiophenol | Thiophenol (C₆H₅SH) / NaOH | 3-Ethynyl-3-methyl-1-(phenylthio)propan-2-ol |
Halide ions (e.g., Br⁻, Cl⁻) can act as nucleophiles to open epoxide rings, forming halohydrins. These reactions are typically carried out under acidic conditions, using hydrohalic acids (HBr, HCl). youtube.com The mechanism involves initial protonation of the epoxide oxygen, followed by nucleophilic attack of the halide ion. As with other acid-catalyzed ring-openings of tertiary epoxides, the attack occurs at the more substituted carbon (C2). libretexts.org This regioselectivity is due to the carbocation-like character of the transition state, where the positive charge is better stabilized at the tertiary center. The reaction proceeds with anti-stereochemistry, resulting in the trans addition of the hydroxyl and halide groups. libretexts.org
Table 5: Expected Product from Ring Opening with Hydrobromic Acid
| Reagent | Site of Attack | Product |
| Hydrobromic Acid (HBr) | C2 (more substituted) | 1-Bromo-3-ethynyl-3-methylpropan-2-ol |
In-depth Analysis of this compound Transformations Remains Limited in Scientific Literature
The acid-catalyzed ring-opening of epoxides is a cornerstone of organic synthesis. The reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. Subsequently, a nucleophile attacks one of the carbons of the epoxide ring, leading to its opening. The regioselectivity of this attack is dictated by a combination of steric and electronic factors and is highly dependent on the substitution pattern of the epoxide. researchgate.netlibretexts.org
For unsymmetrical epoxides, the site of nucleophilic attack under acidic conditions is influenced by the stability of the resulting carbocation-like transition state. researchgate.netlibretexts.org Generally, if one of the epoxide carbons is tertiary, the nucleophile will preferentially attack this more substituted carbon due to the greater stabilization of the partial positive charge that develops in the transition state. researchgate.netlibretexts.org In the case of this compound, the carbon atom bonded to both the methyl and ethynyl groups is a quaternary center, which would be expected to strongly influence the reaction's regiochemistry. However, without specific studies, any prediction of the behavior of the ethynyl group's electronic influence remains speculative.
The stereochemistry of acid-catalyzed epoxide ring-opening typically proceeds via an SN2-like mechanism, resulting in an inversion of configuration at the site of nucleophilic attack. This leads to anti-dihydroxylation products when water is the nucleophile. pearson.com
Due to the lack of specific research data for this compound in the public domain, a detailed discussion on its specific mechanistic pathways, solvolytic behavior, and the precise steric and electronic influences of the ethynyl group on regio- and stereochemical outcomes cannot be provided at this time. The single located reference to this compound describes its use in a gold-catalyzed cycloisomerization, a reaction pathway distinct from the acid-catalyzed ring-opening requested. tu-dortmund.de Further experimental investigation is required to elucidate the specific chemical behavior of this compound.
Stereoselectivity in Ring Opening Reactions of this compound
Inversion of Configuration at the Attacked Carbon Center
The ring-opening of epoxides is a foundational reaction in organic synthesis, and the regiochemical and stereochemical outcomes are highly dependent on the reaction conditions and the nature of the nucleophile. In the case of this compound, an unsymmetrical epoxide, nucleophilic attack under basic or neutral conditions is governed by principles of the bimolecular nucleophilic substitution (SN2) reaction.
Strong, basic nucleophiles preferentially attack the less sterically hindered carbon atom of the oxirane ring. magtech.com.cn For this compound, this is the methylene carbon (C3). The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the carbon-oxygen bond. This concerted mechanism forces the stereochemical configuration at the attacked carbon center to invert, a phenomenon known as Walden inversion.
While the C2 carbon of this compound is a quaternary, achiral center, if we consider a chiral analogue such as (R)-2-ethyl-2-methyloxirane, the principle remains the same. chegg.com A strong nucleophile (e.g., CN⁻, RS⁻, or Grignard reagents) would attack the less substituted C3 carbon. chegg.com If this carbon were a chiral center, its configuration would be inverted during the reaction. For this compound, the attack at C3 results in the formation of a tertiary alcohol at C2, with the nucleophile attached to the C3 carbon.
Table 1: Regioselectivity of Nucleophilic Ring-Opening of Unsymmetrical Epoxides
| Reaction Condition | Site of Nucleophilic Attack | Stereochemistry | Controlling Factor |
|---|---|---|---|
| Basic / Neutral (Strong Nucleophile) | Less substituted carbon | Inversion of configuration (SN2) | Steric Hindrance magtech.com.cn |
Diastereoselective Control in Substituted Systems
Diastereoselective reactions are crucial for the synthesis of complex molecules with multiple stereocenters. When a molecule already contains a chiral center, it can influence the stereochemical outcome of a reaction at a different site, leading to the preferential formation of one diastereomer over another.
In reactions involving substituted derivatives of this compound, the existing stereochemistry can direct the approach of an incoming nucleophile. For instance, if a chiral substituent were present on a molecule containing the ethynyl oxirane moiety, the steric bulk or electronic properties of that substituent could create a facial bias. This bias would hinder the nucleophile's approach from one side of the epoxide ring while favoring the other, resulting in a diastereoselective ring-opening.
The addition of ethynyl Grignard reagents to chiral carbonyl compounds is a known method where the existing stereocenter controls the formation of a new one with diastereoselectivity. researchgate.net Similarly, in the synthesis of chiral amino allenes from chiral ethynylaziridines (nitrogen analogs of epoxides), organocopper reagents mediate a highly stereoselective anti-SN2' ring-opening, demonstrating that the inherent chirality of the substrate can effectively control the stereochemical outcome. capes.gov.br While specific studies on substituted this compound are not prevalent, these analogous systems establish the principle of substrate-controlled diastereoselectivity in the ring-opening of strained three-membered rings. capes.gov.brresearchgate.net
Reactions Involving the Ethynyl Moiety
The terminal alkyne group of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals.
Carbon-Carbon Bond Forming Reactions
Sonogashira Cross-Coupling and Related Palladium-Catalyzed Reactions
The Sonogashira coupling is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org this compound, possessing a terminal alkyne, is an ideal substrate for this transformation.
The catalytic cycle involves the formation of a copper(I) acetylide from this compound, which then undergoes transmetalation to a palladium(II) complex that has been activated by the oxidative addition of the aryl or vinyl halide. nih.gov Reductive elimination from this palladium complex yields the coupled product and regenerates the palladium(0) catalyst. nih.gov Alkynyloxiranes are known to serve as competent substrates in these reactions. researchgate.net Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling. nih.govbeilstein-journals.org
Table 2: Typical Conditions for Sonogashira Coupling of Terminal Alkynes
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for cross-coupling |
| Copper Co-catalyst | CuI | Facilitates acetylide formation nih.gov |
| Base | Et₃N, i-Pr₂NH, DBU | Neutralizes HX by-product, facilitates acetylide formation |
| Substrate 1 | This compound | Terminal Alkyne |
| Substrate 2 | Aryl/Vinyl-X (X = I, Br, OTf) | Electrophilic Partner libretexts.org |
Glaser and Eglinton Coupling Reactions
The Glaser and Eglinton reactions are oxidative homocoupling methods that specifically form a symmetrical 1,3-diyne from a terminal alkyne. wikipedia.org Both reactions are mediated by copper salts and are foundational in the synthesis of polyynes and macrocycles. rsc.org
Glaser Coupling: This reaction, first reported in 1869, traditionally uses a catalytic amount of a copper(I) salt (e.g., CuCl) in the presence of a base (like ammonia (B1221849) or pyridine) and an oxidant, typically oxygen from the air. wikipedia.org The reaction proceeds through the formation of a copper(I) acetylide intermediate.
Eglinton Coupling: The Eglinton reaction is a modification that uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine, which also acts as the base. organic-chemistry.orgambeed.com The mechanism is thought to involve the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination. ub.edu
For this compound, both coupling methods would result in the formation of 2,2'-(buta-1,3-diyne-1,4-diyl)bis(2-methyloxirane), a symmetrical molecule containing two epoxide rings linked by a diyne bridge.
Table 4: Comparison of Glaser and Eglinton Coupling Conditions
| Feature | Glaser Coupling | Eglinton Coupling |
|---|---|---|
| Copper Reagent | Catalytic Copper(I) salt (e.g., CuCl) wikipedia.org | Stoichiometric Copper(II) salt (e.g., Cu(OAc)₂) organic-chemistry.org |
| Oxidant | O₂ (Air) wikipedia.org | The Cu(II) salt acts as the oxidant |
| Base | Ammonia, Pyridine, TMEDA wikipedia.orgsynarchive.com | Pyridine organic-chemistry.org |
| Typical Product | Symmetrical 1,3-Diyne | Symmetrical 1,3-Diyne |
Hydration, Hydroamination, and Halogenation of the Alkyne
The terminal alkyne of this compound can be converted into other valuable functional groups through addition reactions.
Hydration : The addition of water across the alkyne can yield either a ketone or an aldehyde, depending on the regioselectivity.
Markovnikov Hydration : In the presence of an acid catalyst, such as sulfuric acid with a mercury(II) salt, water adds according to Markovnikov's rule. youtube.com The hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate that rapidly tautomerizes to a methyl ketone.
Anti-Markovnikov Hydration : This is typically achieved through a hydroboration-oxidation sequence. leah4sci.com A sterically hindered borane, such as disiamylborane, adds to the less hindered terminal carbon of the alkyne. youtube.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde. youtube.com
Hydroamination : The addition of an N-H bond from an amine across the alkyne is known as hydroamination. wikipedia.org This reaction is atom-economical but often requires a catalyst due to a significant activation barrier. wikipedia.org Depending on the catalyst and conditions, both Markovnikov (yielding an enamine that tautomerizes to an imine) and anti-Markovnikov products can be formed. nih.gov For terminal alkynes attached to electron-withdrawing groups, catalyst-free hydroamination can occur. researchgate.net
Halogenation : The alkyne can react with halogens (e.g., Br₂, Cl₂) to form di- or tetra-halogenated products. The addition of one equivalent of a halogen typically results in a dihaloalkene, while a second equivalent can lead to a tetrahaloalkane. The reaction with hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted internal carbon. leah4sci.com
Cascade and Tandem Reactions Incorporating this compound
The bifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. researchgate.net A plausible and powerful sequence involves the initial ring-opening of the strained epoxide followed by a reaction involving the alkyne.
For instance, a halohydrin dehalogenase enzyme can catalyze the enantioselective ring-opening of an epoxide with an azide ion to produce a 1,2-azido alcohol. researchgate.netrsc.org This intermediate, generated in situ, can then undergo an intramolecular or intermolecular CuAAC reaction with its own or another alkyne, respectively. rsc.org This tandem approach combines biocatalytic epoxide opening with click chemistry to efficiently build complex, chiral molecules like hydroxy triazoles in a one-pot procedure. researchgate.netrsc.org Such strategies are highly efficient and can dramatically increase molecular complexity from a simple starting material. researchgate.net
Rearrangement and Ring Expansion Reactions of this compound
The strained epoxide ring of this compound is susceptible to rearrangement and ring-expansion reactions, particularly under acidic conditions. chemistrysteps.com
Acid-Catalyzed Rearrangement : Protic or Lewis acids can catalyze the ring-opening of the epoxide. nih.gov Protonation of the epoxide oxygen makes it a better leaving group, facilitating nucleophilic attack or rearrangement. chemistrysteps.com In the absence of a strong external nucleophile, rearrangement can occur. For terminal epoxides, this can lead to the formation of an aldehyde via a hydride shift, a process known as the Meinwald rearrangement. nih.gov The presence of adjacent functional groups, such as the ethynyl group and potentially other substituents, can have significant synergetic effects, directing the rearrangement pathway. nih.govresearchgate.net
Ring Expansion : While less common for simple epoxides, reactions that lead to ring expansion are a known class of transformations in organic chemistry. semanticscholar.org These reactions are often driven by the formation of a more stable carbocation or the relief of ring strain. In specific contexts, the epoxide could potentially be involved in a sequence leading to a larger ring, though this would likely require a carefully designed multi-step process initiated by the epoxide opening. researchgate.net
Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of 2 Ethynyl 2 Methyloxirane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural assignment of 2-ethynyl-2-methyloxirane derivatives. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete picture of the molecular structure can be assembled.
1H NMR and 13C NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information regarding the chemical environment of the hydrogen and carbon atoms within a molecule. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are used to identify the different structural motifs present in this compound derivatives.
For instance, in the derivative ((3-Ethynyl-3-methyloxiran-2-yl)methoxy)(t-butyl)dimethylsilane , the characteristic signals for the oxirane ring protons, the ethynyl (B1212043) proton, and the methyl group can be assigned. uab.edu The protons of the oxirane ring typically appear in the range of δ 2.5-3.5 ppm, while the terminal ethynyl proton resonates around δ 2.0-2.5 ppm. The methyl group on the oxirane ring exhibits a singlet at approximately δ 1.3-1.5 ppm. uab.edu
In the ¹³C NMR spectrum, the carbons of the strained oxirane ring are typically found at δ 50-65 ppm. The quaternary carbon of the oxirane ring bearing the methyl and ethynyl groups appears around δ 50-51 ppm, while the CH group of the ring is observed near δ 62-63 ppm. uab.edu The acetylenic carbons show distinct signals around δ 70-85 ppm. uab.edu
Detailed ¹H and ¹³C NMR data for several derivatives of this compound are presented in the table below. uab.edu
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| ((3-Ethynyl-3-methyloxiran-2-yl)methoxy)(t-butyl)dimethylsilane | 3.53-3.44 (m, 2H), 3.36 (t, J= 5.3 Hz, 1H), 1.82 (s, 1H), 1.30 (s, 3H), 0.91 (s, 9H), 0.0004 (s, 3H), -0.02 (s, 3H) | 84.5, 70.4, 63.9, 61.6, 50.3, 26.0, 18.4, -5.1, -5.3 |
| 3-((Benzyloxy)methyl)-2-ethynyl-2-methyloxirane | 4.67-4.52 (m, 2H), 3.68-3.54 (m, 2H), 3.43 (t, J= 5.3 Hz, 1H), 2.32 (s, 1H), 1.50 (s, 3H) | 137.7, 128.6, 128.56, 128.0, 127.9, 83.8, 73.5, 73.0, 70.5, 69.7, 67.7, 62.5, 62.4, 51.0, 50.1, 23.1, 18.5 |
| 3-(Methoxymethyl)-2-methyl-2-(prop-1-ynyl)oxirane | 3.61-3.57 (m, 1H), 3.45-3.42 (m, 1H), 3.40 (s, 3H), 3.29 (t, J= 5.3 Hz, 1H), 1.82 (s, 3H), 1.48 (s, 3H) | 80.5, 78.4, 70.6, 62.4, 58.6, 50.3, 19.2, 3.1 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity of atoms and the stereochemistry of a molecule. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of the oxirane CH group would show a cross-peak with its corresponding carbon signal in the HSQC spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly valuable for identifying quaternary carbons and for piecing together different fragments of a molecule. In a this compound derivative, HMBC would show correlations from the methyl protons to the quaternary oxirane carbon and the adjacent acetylenic carbon, confirming their connectivity. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the protons are close to each other in space, which is critical for determining stereochemistry. For substituted this compound derivatives, NOESY could be used to establish the relative stereochemistry of the substituents on the oxirane ring.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and molecular formula of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition and thus the molecular formula of the parent ion. uab.edu
The table below presents the calculated and found high-resolution mass spectrometry data for several this compound derivatives, confirming their elemental composition. uab.edu
| Compound Name | Molecular Formula | Calculated [M+H]⁺ or [M]⁺ | Found [M+H]⁺ or [M]⁺ |
| ((3-Ethynyl-3-methyloxiran-2-yl)methoxy)(t-butyl)dimethylsilane | C₁₂H₂₂O₂Si | 227.1389 | 227.14618 |
| 3-((Benzyloxy)methyl)-2-ethynyl-2-methyloxirane | C₁₃H₁₄O₂ | 203.10666 | 203.10672 |
| 3-(Methoxymethyl)-2-methyl-2-(prop-1-ynyl)oxirane | C₈H₁₂O₂ | 140.0832 | 140.0834 |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-activated dissociation (CAD), and the analysis of the resulting product ions. nih.gov This technique provides valuable information about the fragmentation pathways of a molecule, which can offer mechanistic insights into its chemical reactions. uab.edu
For epoxides, MS/MS can reveal characteristic fragmentation patterns involving ring-opening reactions. nih.gov The fragmentation of protonated this compound would likely be initiated by the protonation of the epoxide oxygen, followed by ring-opening to form a carbocation intermediate. The subsequent fragmentation pathways would depend on the nature and position of the substituents. The presence of the ethynyl group may lead to unique fragmentation patterns, potentially involving rearrangements or specific neutral losses. dokumen.pub While specific MS/MS studies on this compound are not detailed in the available literature, general methods for identifying epoxide functionalities through ion/molecule reactions and subsequent CAD have been developed. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. masterorganicchemistry.com In this compound derivatives, the key IR absorptions would include:
C≡C-H stretch : A sharp, weak to medium band around 3300 cm⁻¹.
C≡C stretch : A weak band in the region of 2100-2140 cm⁻¹.
C-H stretch (alkane) : Bands just below 3000 cm⁻¹.
Epoxide ring vibrations : Characteristic bands for the C-O stretching and ring breathing modes are expected in the fingerprint region, typically around 1250 cm⁻¹, 950-810 cm⁻¹, and 840-750 cm⁻¹. spectroscopyonline.com
IR spectroscopy is also a powerful tool for monitoring chemical reactions. For instance, the disappearance of the characteristic epoxide ring vibrations can be used to monitor the progress of ring-opening reactions. spectroscopyonline.com
Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. nih.gov Therefore, the C≡C stretch of the ethynyl group in this compound would be expected to give a strong signal in the Raman spectrum. The symmetric breathing vibration of the oxirane ring is also often Raman active. nih.gov The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of the molecule. nih.gov While specific Raman data for this compound is not available, studies on similar molecules like S-methyloxirane have shown the utility of Raman spectroscopy in characterizing the vibrational properties of epoxide rings. nih.gov
Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination and Absolute Configuration Assignment
Given that this compound possesses a stereocenter at the C2 position of the oxirane ring, it exists as a pair of enantiomers. The separation, quantification, and assignment of absolute configuration to these enantiomers are critical for stereoselective synthesis and application. Chiral chromatography and polarimetry are the principal techniques employed for these purposes. nih.gov
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for the direct separation of enantiomers. nih.gov The fundamental principle involves the differential interaction of the two enantiomers with the chiral environment of the CSP. This leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times and, consequently, their separation on the column. elementlabsolutions.com
For a small, functionalized molecule like this compound, several types of CSPs are applicable:
Polysaccharide-based CSPs: These are the most common and versatile CSPs, typically consisting of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) gel support. elementlabsolutions.com The helical structure of the polysaccharide polymers creates chiral grooves and cavities where enantiomers can interact through a combination of hydrogen bonding, π-π stacking, and steric interactions. elementlabsolutions.com
Cyclodextrin-based CSPs: These phases use cyclodextrins, which are cyclic oligosaccharides, as chiral selectors. nih.gov The toroidal shape of cyclodextrins features a hydrophobic inner cavity and a hydrophilic outer surface, allowing for enantioselective inclusion complexation with analyte molecules that fit within the cavity. chromatographyonline.com
The choice of mobile phase is crucial for achieving optimal separation. Normal-phase conditions, often employing mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), are frequently effective for separating polar analytes on polysaccharide-based CSPs. researchgate.net
The enantiomeric excess (ee) of a non-racemic sample is determined from the chromatogram by integrating the area of the two enantiomer peaks (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| × 100.
Below is a table representing typical conditions that could be employed for the chiral separation of this compound.
Representative Chiral HPLC Separation Conditions
| Parameter | Description |
|---|---|
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
Polarimetry
Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. scielo.org.za Enantiomers rotate light to an equal degree but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). The magnitude of this rotation is a characteristic physical property of the compound known as the specific rotation [α]. It is calculated using the Biot law: scielo.org.za
[α]λT = α / (l × c)
Where:
α is the observed rotation in degrees.
T is the temperature in degrees Celsius.
λ is the wavelength of the light (commonly the sodium D-line, 589 nm).
l is the path length of the cell in decimeters.
c is the concentration of the sample in g/mL. scielo.org.za
While polarimetry can distinguish between enantiomers and confirm the optical purity of a sample, it cannot determine the absolute configuration (i.e., R or S) on its own. The assignment of R or S to the (+) or (-) enantiomer must be established independently through methods like X-ray crystallography of a suitable derivative or by chemical correlation to a standard of known configuration. youtube.com
Hypothetical Specific Rotation Data for this compound Enantiomers
| Enantiomer | Absolute Configuration | Specific Rotation [α]D20 | Concentration (c) | Solvent |
|---|---|---|---|---|
| Dextrorotatory | (R) or (S) | +X° | 1.0 g/100mL | Chloroform |
X-ray Crystallography of this compound Derivatives (where applicable)
Single-crystal X-ray crystallography is the most definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. wikipedia.org It provides precise information on bond lengths, bond angles, and, most importantly for chiral molecules, the absolute configuration of stereocenters. wikipedia.orgnih.gov
The primary challenge in applying this technique to this compound is that the compound is a liquid at room temperature. X-ray crystallography requires a well-ordered single crystal, which is typically obtained from solid compounds. wikipedia.org Therefore, to analyze this molecule using X-ray crystallography, a solid derivative must first be synthesized. This can be achieved through a reaction that preserves the stereocenter, for example, by nucleophilic opening of the epoxide ring with an appropriate reagent to form a crystalline product like a substituted diol or an amino alcohol.
The process involves several key steps:
Synthesis and Crystallization: A suitable crystalline derivative of a single enantiomer of this compound is synthesized and purified. High-quality single crystals are then grown from a supersaturated solution.
Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, whose intensities and positions are meticulously recorded. wikipedia.org
Structure Solution and Refinement: The diffraction data is used to compute an electron density map of the unit cell. From this map, the positions of the individual atoms are determined. This initial model is then refined to achieve the best possible fit with the experimental data.
For a chiral molecule, anomalous dispersion effects in the diffraction data allow for the determination of the absolute structure, providing a definitive assignment of R or S configuration to each stereocenter. This experimentally determined absolute configuration can then be used to calibrate the results from polarimetry, definitively linking the sign of optical rotation (+ or -) to the R/S designation for the entire family of derivatives and the parent epoxide.
Representative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | CxHyOzNw |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 8.54 |
| b (Å) | 6.21 |
| c (Å) | 12.33 |
| **β (°) ** | 105.2 |
| Volume (Å3) | 631.5 |
| Z (molecules/unit cell) | 2 |
Computational and Theoretical Studies on 2 Ethynyl 2 Methyloxirane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like 2-ethynyl-2-methyloxirane. These methods would provide insights into its electronic structure, stability, and reactivity.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would typically be employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties such as molecular orbital energies (HOMO-LUMO gap), which are crucial for predicting the molecule's reactivity. Different functionals and basis sets would be benchmarked to ensure the accuracy of the computed properties.
Ab Initio Methods (e.g., MP2, Coupled-Cluster)
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, offer a higher level of accuracy for calculating electron correlation effects compared to DFT. These methods would be used to obtain more precise values for the energetic and structural properties of this compound, serving as a benchmark for DFT results and providing a deeper understanding of its electronic behavior.
Elucidation of Reaction Mechanisms and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule and identifying the high-energy transition states that govern the reaction rates.
Computational Modeling of Ring-Opening Pathways
The strained three-membered ring of the oxirane moiety in this compound makes it susceptible to ring-opening reactions. Computational modeling would be used to explore various potential pathways for this process, including acid-catalyzed and base-catalyzed mechanisms. By locating the transition state structures for each pathway, researchers could predict the most likely route for the ring-opening reaction.
Energy Profiles and Rate Constant Predictions for Ethynyl (B1212043) Group Reactions
The ethynyl group in this compound is also a site of potential reactivity, such as addition reactions or coupling reactions. Computational studies would involve constructing detailed potential energy surfaces for these reactions to determine the activation energies and reaction enthalpies. From these energy profiles, theoretical rate constants could be predicted using transition state theory, providing valuable information on the kinetics of these transformations.
Conformational Analysis and Stereochemical Predictions
The presence of a chiral center at the C2 position of the oxirane ring means that this compound can exist as different stereoisomers. Computational conformational analysis would be essential to identify the most stable conformations of each stereoisomer and to predict the stereochemical outcomes of reactions involving this molecule. This would involve systematically exploring the rotational landscape of the molecule to locate all low-energy conformers and determine their relative populations.
Prediction and Validation of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. It aids in the interpretation of experimental spectra and can provide data for molecules that are difficult to synthesize or handle. The primary techniques involve quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective method for balancing accuracy and computational cost.
Vibrational Frequencies (Infrared and Raman Spectra)
Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. readthedocs.io Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of atoms for a given frequency). readthedocs.iofaccts.de
The process typically involves:
Geometry Optimization: The molecule's structure is first optimized to find its lowest energy conformation.
Frequency Calculation: A frequency analysis is then performed on the optimized geometry. faccts.de This is often done at the same level of theory (e.g., B3LYP functional with a basis set like 6-311++G(d,p)) to ensure consistency.
The output provides a list of frequencies in wavenumbers (cm⁻¹), along with their corresponding infrared intensities and Raman activities. readthedocs.io These calculated frequencies are typically harmonic, meaning they are derived from a parabolic potential energy surface. Real molecular vibrations have some anharmonicity, which causes calculated harmonic frequencies to often be higher than experimental values. researchgate.net To improve accuracy, these raw frequencies are often multiplied by an empirical scaling factor, or more advanced anharmonic calculations are performed. researchgate.netnist.gov
For this compound, one would expect characteristic vibrational modes corresponding to its functional groups. An illustrative table of predicted harmonic frequencies is shown below.
Illustrative Predicted Vibrational Frequencies for this compound This table is a hypothetical representation based on known frequency ranges for its constituent functional groups and is intended for illustrative purposes, as specific published data for this molecule is unavailable.
| Predicted Frequency (cm⁻¹) | Intensity (IR) | Vibrational Mode Assignment |
| ~3300 | Strong | ≡C-H stretch (alkyne) |
| ~2980 | Medium | C-H stretch (methyl, asymmetric) |
| ~2890 | Medium | C-H stretch (methyl, symmetric) |
| ~2110 | Medium-Weak | C≡C stretch (alkyne) |
| ~1450 | Medium | CH₃ deformation |
| ~1250 | Strong | Oxirane ring breathing (symmetric stretch) |
| ~950-850 | Strong | Oxirane ring deformation (asymmetric stretch) |
| ~750 | Medium | C-C stretch (ring-methyl) |
Nuclear Magnetic Resonance (NMR) Spectra
Theoretical prediction of NMR chemical shifts (δ) and coupling constants is another powerful application of computational chemistry. The chemical shift of a nucleus is determined by the magnetic shielding it experiences from the surrounding electron density.
The calculation process involves:
Geometry Optimization: As with frequency calculations, an accurate optimized geometry is the starting point.
NMR Calculation: A specialized calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method, is performed. This computes the magnetic shielding tensor for each nucleus.
Referencing: The calculated absolute shielding values are converted to chemical shifts (in ppm) by subtracting them from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For this compound, distinct signals would be predicted for the protons (¹H NMR) and carbons (¹³C NMR) in the methyl group, the oxirane ring, and the ethynyl group. The electronegativity of the oxygen atom and the magnetic anisotropy of the alkyne's π-system would significantly influence the chemical shifts. amazonaws.com Online databases and prediction software can also provide rapid estimations based on empirical data from similar structural fragments. nmrdb.orguni-koeln.de
An illustrative table of predicted NMR chemical shifts is provided below.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on known chemical shift ranges for its constituent functional groups and is intended for illustrative purposes, as specific published data for this molecule is unavailable.
| Nucleus Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ||
| Methyl (CH₃) | ~1.5 | Attached to a quaternary carbon of the oxirane ring. |
| Oxirane (CH₂) | ~2.7 and ~2.9 | Diastereotopic protons on the oxirane ring, deshielded by oxygen. |
| Acetylenic (≡C-H) | ~2.5 | Shielded by the cylindrical anisotropy of the C≡C triple bond. |
| ¹³C NMR | ||
| Methyl (CH₃) | ~20 | Typical sp³ carbon. |
| Oxirane (CH₂) | ~48 | sp³ carbon in a strained ring, attached to oxygen. |
| Oxirane (C-O) | ~60 | Quaternary sp³ carbon of the ring, attached to oxygen. |
| Acetylenic (C≡C) | ~75 | sp carbon attached to another sp carbon. |
| Acetylenic (≡C-H) | ~80 | sp carbon attached to hydrogen. |
Validation
The ultimate test of these computational predictions is comparison with experimental data. A strong correlation between the predicted and measured spectra validates the computational model and allows for confident assignment of the experimental signals. Discrepancies can, in turn, prompt re-evaluation of the molecular structure or the computational methods used.
Molecular Dynamics Simulations (if applicable to specific reaction conditions or interactions)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior that is often inaccessible to static quantum chemical calculations. diva-portal.org While specific MD studies on this compound are not documented in the literature, the methodology is well-suited to investigate several aspects of its behavior.
An MD simulation involves:
Defining a Force Field: A set of potential energy functions and parameters (a "force field") is chosen to describe the interactions between atoms (bond stretching, angle bending, torsions, and non-bonded interactions). diva-portal.org For more reactive systems, ab initio MD (AIMD) can be used, where forces are calculated "on-the-fly" using quantum mechanics, albeit at a much higher computational cost.
System Setup: The molecule is placed in a simulation box, often with solvent molecules (e.g., water, an organic solvent) to mimic solution-phase conditions.
Simulation: Newton's equations of motion are integrated over short time steps (typically femtoseconds), generating a trajectory of atomic positions and velocities over a period of nanoseconds or longer. diva-portal.org
For this compound, MD simulations could be applied to study:
Solvation Structure: Simulations can reveal how solvent molecules arrange around the polar oxirane ring and the nonpolar ethynyl and methyl groups, providing insight into its solubility and intermolecular interactions.
Interactions with Other Molecules: MD is a key tool for studying how a molecule like this might interact with a biological target (e.g., an enzyme active site) or a material surface (e.g., a catalyst). researchgate.netnih.gov The simulation can predict binding affinities and preferred binding poses, which is crucial in fields like drug discovery and materials science. nih.govnih.gov
Analysis of the resulting trajectory can yield thermodynamic properties (e.g., free energies of binding or solvation) and kinetic information, offering a dynamic picture of the molecule in its environment. chemrxiv.org
Applications of 2 Ethynyl 2 Methyloxirane As a Versatile Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The dual functionality of 2-ethynyl-2-methyloxirane provides a platform for the construction of intricate molecular architectures. The epoxide ring can undergo nucleophilic ring-opening reactions, while the ethynyl (B1212043) group can participate in various coupling reactions, cyclizations, and other additions. This allows for the sequential or sometimes simultaneous introduction of different molecular fragments, leading to the efficient assembly of complex organic structures.
The stereoselective synthesis of bioactive scaffolds is a critical area of medicinal chemistry and drug discovery. nih.gov this compound, particularly in its enantiomerically pure forms, serves as a chiral precursor for the synthesis of such scaffolds. The ability to control the stereochemistry at the epoxide ring is crucial, as the biological activity of a molecule is often dependent on its three-dimensional structure.
The epoxide moiety of this compound can be opened by a variety of nucleophiles in a stereospecific manner. This reaction sets a key stereocenter which can then direct the stereochemical outcome of subsequent transformations. For instance, the ring-opening of a chiral epoxide can be followed by intramolecular reactions involving the ethynyl group to construct complex bicyclic or polycyclic systems with defined stereochemistry. mdpi.com These scaffolds are often inspired by the structures of natural products and are designed to interact with specific biological targets. mdpi.com
| Reaction Type | Description | Significance in Bioactive Scaffold Synthesis |
| Stereospecific Epoxide Ring-Opening | Nucleophilic attack on one of the epoxide carbons, proceeding with inversion of configuration. | Establishes a key stereocenter in the molecule. |
| Intramolecular Cyclization | The ethynyl group reacts with a functional group introduced during the ring-opening to form a new ring. | Allows for the construction of complex, stereochemically-defined cyclic systems. |
| "Click" Chemistry | The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. | Enables the efficient and modular assembly of complex molecular architectures. |
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sigmaaldrich.com this compound is a valuable starting material for the synthesis of a variety of heterocyclic systems.
Oxetanes : The oxirane ring of this compound can be expanded to an oxetane (B1205548) ring through a multi-step sequence. acs.org This typically involves the opening of the epoxide with a suitable nucleophile that also contains a leaving group, followed by an intramolecular cyclization. acs.org The resulting ethynyl-substituted oxetanes are themselves useful building blocks for further synthetic elaborations. acs.orgcore.ac.uk
Furans and Pyrroles : The combination of the epoxide and alkyne functionalities in this compound provides a pathway to substituted furans and pyrroles. For example, the reaction of the epoxide with an appropriate nucleophile can be followed by a transition-metal-catalyzed cyclization involving the alkyne. Different reaction conditions and catalysts can be employed to selectively favor the formation of either furan (B31954) or pyrrole (B145914) rings. The synthesis of multisubstituted furans and pyrroles can also be achieved through cascade reactions. rsc.org
Application in Natural Product Synthesis (Focus on Chemical Methodology Development)
The development of new synthetic methodologies is often driven by the challenge of synthesizing complex natural products. louisville.edu this compound and related chiral epoxides have been instrumental in the development of novel synthetic strategies. For instance, the synthesis of marine polycyclic ethers often relies on the iterative construction of tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings. researchgate.net Chiral epoxides serve as key starting materials for these ring-forming reactions.
Methodologies developed using simple model systems like this compound can then be applied to the more complex setting of a total synthesis. A notable example is the use of epoxide-opening followed by an intramolecular cyclization to construct the core structures of various natural products. The ethynyl group can be transformed into other functional groups as needed, or it can be a key element for late-stage diversification of the natural product scaffold.
Polymerization Chemistry of Ethynyl- and Oxirane-Containing Monomers (Focus on Reaction Mechanisms and Polymer Architectures)
The presence of both an ethynyl group and an oxirane ring in this compound makes it a unique monomer for polymerization. Both functional groups can undergo polymerization through different mechanisms, leading to polymers with diverse architectures and properties.
The oxirane ring can undergo ring-opening polymerization (ROP), which can be initiated by anionic, cationic, or coordination catalysts. mdpi.comwikipedia.org This process typically leads to the formation of polyethers. The ethynyl group, on the other hand, can be polymerized through mechanisms such as free-radical polymerization or transition-metal-catalyzed polymerization. docbrown.info
The ability to polymerize each functional group independently allows for the synthesis of various polymer architectures:
Linear Polymers : If only one of the functional groups is polymerized, linear polymers with pendant ethynyl or oxirane groups are obtained. These pendant groups can be used for post-polymerization modifications.
Graft Copolymers : A polymer backbone can be formed through the polymerization of one functional group, and then the pendant functional groups can be used to initiate the polymerization of another monomer, resulting in graft copolymers.
Cross-linked Polymers : If both the oxirane and ethynyl groups are polymerized, a cross-linked polymer network is formed. The degree of cross-linking can be controlled by the reaction conditions.
Block Copolymers : Sequential polymerization of the oxirane and then the ethynyl group (or vice versa) can lead to the formation of block copolymers with distinct segments. acs.org
The polymerization of monomers containing both epoxide and alkyne functionalities has been explored to create well-defined polymer architectures, including star and miktoarm star copolymers. acs.org The development of controlled/living polymerization techniques has enabled the synthesis of these complex polymer structures with high precision. mdpi.com
| Polymerization Mechanism | Functional Group | Resulting Polymer Structure |
| Ring-Opening Polymerization (ROP) | Oxirane | Polyether backbone |
| Free-Radical Polymerization | Ethynyl | Polyalkyne backbone |
| Transition-Metal-Catalyzed Polymerization | Ethynyl | Various conjugated polymer backbones |
Future Directions and Emerging Research Avenues in 2 Ethynyl 2 Methyloxirane Chemistry
Development of Novel Catalytic Systems for Enantioselective Transformations
The synthesis of enantiomerically pure 2-ethynyl-2-methyloxirane or its derivatives represents a significant challenge due to the presence of a quaternary stereocenter. Future research will heavily focus on developing novel catalytic systems capable of controlling this stereochemistry through two primary strategies: the kinetic resolution (KR) of the racemic epoxide and the asymmetric ring-opening (ARO) of a meso-precursor if one were developed.
Emerging research is directed toward the application of well-established catalyst families to this specific substrate. Chiral metal-salen complexes, for instance, are renowned catalysts for the asymmetric ring-opening of various epoxides. mdpi.com The development of custom-designed chromium or cobalt-salen complexes could facilitate highly selective kinetic resolutions using nucleophiles like water (hydrolytic kinetic resolution) or azide (B81097). mdpi.com Another promising area is the use of chiral Brønsted acids, such as N-triflylphosphoramides or chiral phosphoric acids, which can activate the epoxide towards nucleophilic attack, enabling regioselective resolutions. nih.gov These organocatalytic systems offer the advantage of being metal-free, which is often desirable in pharmaceutical synthesis.
Key research objectives will include:
Catalyst Screening: High-throughput screening of existing libraries of chiral catalysts (e.g., Salen, BINOL, SPRIX ligands) with various metals to identify initial hits for high enantioselectivity.
Ligand Optimization: Fine-tuning the steric and electronic properties of the chiral ligands to maximize the enantiomeric excess (ee) and yield for reactions of this compound.
Nucleophile Scope: Exploring a wide range of nucleophiles to not only resolve the epoxide but also to introduce diverse functionalities in a single, stereocontrolled step.
| Catalytic System | Catalysis Type | Potential Nucleophiles | Anticipated Outcome | Reference Concept |
|---|---|---|---|---|
| Chiral Metal-Salen Complexes (e.g., Cr, Co) | Kinetic Resolution (KR) | H₂O, TMSN₃, Phenols | Isolation of enantioenriched this compound and the corresponding ring-opened diol or azido (B1232118) alcohol. | mdpi.com |
| Chiral Phosphoric Acids (CPA) | Organocatalytic Kinetic Resolution | Alcohols, Thiols, Water | Enantioselective synthesis of functionalized tertiary alcohols with a preserved alkyne moiety. | nih.gov |
| Heterobimetallic Complexes (e.g., La-Li₃-BINOL) | Asymmetric Epoxidation Precursor | Sulfur Ylides | While applied to ketones to form epoxides, the principle could be adapted for creating the chiral center. | researchgate.net |
| Enzyme Catalysis (e.g., Epoxide Hydrolases) | Biocatalytic Kinetic Resolution | Water | "Green" and highly selective resolution to produce enantiopure epoxide and diol. | numberanalytics.com |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of this compound chemistry from batch to continuous flow processing is a key future direction for enhancing safety, scalability, and process control. Epoxide reactions can be highly exothermic, and the alkyne group can undergo energetic decomposition under certain conditions. Flow reactors, with their high surface-area-to-volume ratio, offer superior heat management, mitigating risks of thermal runaways. google.com
Future research will likely involve:
Continuous Synthesis: Developing a flow process for the synthesis of this compound itself, potentially integrating the epoxidation and subsequent reactions into a single, uninterrupted sequence.
High-Pressure/Temperature Reactions: Utilizing the capabilities of flow reactors to explore reactions that are inaccessible in batch, such as high-pressure hydrogenations or carbonylations of the alkyne group. google.com
Automated Platforms: Integrating flow reactors with automated synthesis platforms. nih.gov These systems can iteratively perform reaction, purification, and analysis, accelerating the discovery of optimal reaction conditions and the synthesis of derivative libraries for biological screening. The tolerance of such systems for functional groups like alkynes is a critical area of development. nih.gov
| Advantage of Flow Chemistry | Application to this compound Chemistry | Reference Concept |
|---|---|---|
| Enhanced Safety | Control of exothermic epoxide ring-opening reactions; safe handling of potentially hazardous reagents. | nih.gov |
| Precise Control | Fine-tuning of residence time, temperature, and pressure to control regioselectivity and chemoselectivity between the epoxide and alkyne. | nih.gov |
| Scalability | Seamless scaling of production from milligram to kilogram quantities without re-optimization. | google.com |
| Process Intensification | Performing reactions at elevated temperatures and pressures to shorten reaction times and improve yields. | nih.gov |
Exploration of New Reaction Manifolds and Domino Processes
The dual reactivity of this compound provides a rich platform for the discovery of novel reaction manifolds and domino (or cascade) processes, where multiple bonds are formed in a single operation. tu-dortmund.de This approach offers significant gains in synthetic efficiency and molecular complexity.
A documented example involves the iron-catalyzed reaction of this compound with a Grignard reagent, which does not lead to a simple ring-opening but instead triggers a rearrangement to form a substituted α-hydroxyallene. beilstein-journals.org This transformation opens a new pathway from this building block to allene (B1206475) chemistry.
Future research is expected to explore:
Metal-Catalyzed Cycloisomerizations: Gold or platinum catalysts, known to activate alkynes, could initiate cyclization cascades. For instance, a gold-catalyzed reaction of a related 2-alkynyl aryl epoxide was shown to yield a cyclic enone through a complex rearrangement. rsc.org
Domino Nucleophilic Addition/Cyclization: A nucleophile could first open the epoxide ring, generating an intermediate that subsequently undergoes an intramolecular reaction with the alkyne moiety. This could provide rapid access to functionalized five- or six-membered heterocycles.
[3+2] Cycloadditions: The epoxide can be envisioned as a three-atom component. An enantioselective [3+2] cycloaddition between alkynes and other epoxides has been developed, proceeding via selective C-C bond cleavage of the epoxide to generate chiral dihydrofurans. chemrxiv.org Applying this concept to this compound as the alkyne partner is a logical next step.
Click-Chemistry Compatible Transformations: The terminal alkyne is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. mt.com Research into domino sequences where the epoxide is first transformed and the resulting product is then functionalized via its pendant alkyne will be a fruitful area.
| Reaction Manifold | Key Reagent/Catalyst | Potential Product Class | Reference Concept |
|---|---|---|---|
| Isomerization to Allene | Fe(acac)₃ / Grignard Reagent | α-Hydroxyallenes | beilstein-journals.org |
| Cycloisomerization/Rearrangement | Gold (Au) or Platinum (Pt) Catalysts | Cyclic Enones, Fused Heterocycles | rsc.org |
| Domino Ring-Opening/Cyclization | Base/Nucleophile (e.g., amines, thiols) | Substituted Tetrahydrofurans, Piperidines | tu-dortmund.de |
| [3+2] Cycloaddition | Lewis Acid / Chiral Ligand | Chiral Dihydrofurans | chemrxiv.org |
Advanced Characterization Techniques for In Situ Reaction Monitoring
Understanding the complex and often competing reaction pathways of this compound requires advanced analytical techniques that can monitor reactions in real-time. In situ spectroscopy is crucial for detecting transient intermediates, determining reaction kinetics, and elucidating mechanisms.
Future research will benefit significantly from the application of:
In situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are ideal for tracking the concentration of key functional groups. For example, the disappearance of the characteristic epoxide ring vibration (around 1250 cm⁻¹) can be monitored simultaneously with changes in the alkyne C≡C and ≡C-H stretching frequencies to understand the chemoselectivity of a given transformation. researchgate.netmdpi.com
Process Analytical Technology (PAT): Integrating in situ probes (like ReactIR or Raman) into flow reactors will enable real-time process control, ensuring consistent product quality and safety. nih.gov
Advanced NMR Techniques: Methods like Rapid-Injection NMR or stopped-flow NMR could be employed to characterize short-lived intermediates that may form during catalytic cycles.
Mass Spectrometry Coupling: Online coupling of reaction vessels or flow streams to mass spectrometers can provide immediate information on product formation and the presence of intermediates or byproducts.
| Technique | Information Gained | Application Example | Reference Concept |
|---|---|---|---|
| In situ FTIR (e.g., ReactIR) | Reaction kinetics, real-time concentration of reactants and products, detection of key intermediates. | Monitoring epoxide consumption during a ring-opening polymerization. | researchgate.net |
| In situ Raman Spectroscopy | Complementary vibrational data, excellent for symmetric bonds (C≡C) and aqueous systems. | Identifying reactive oxygen species on an electrode surface during epoxidation. | mdpi.combeilstein-journals.org |
| Differential Scanning Calorimetry (DSC) | Reaction enthalpy, cure kinetics, information on glass transition temperature. | Characterizing the curing process of epoxy resins. | nih.gov |
| X-ray Crystallography | Unambiguous determination of the 3D structure of stable products and some intermediates. | Confirming the structure of novel ethynyl-substituted heterocycles. | google.comnih.gov |
Synergistic Approaches Combining Computational and Experimental Research
A synergistic approach that combines experimental work with computational modeling is indispensable for navigating the complex reactivity of this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), can provide deep mechanistic insights that are difficult to obtain through experiments alone. nih.gov
This integrated research strategy will focus on:
Mechanism Elucidation: Using DFT to map out potential energy surfaces for competing reaction pathways. For example, calculations can predict whether a nucleophile will attack the epoxide or react with the alkyne, and in the case of ring-opening, which carbon atom will be attacked (regioselectivity). acs.orgresearchgate.net
Catalyst Design: Modeling the transition states of catalyzed reactions to understand the origin of enantioselectivity. nih.gov This knowledge can guide the rational design of more effective chiral ligands or catalysts, reducing the amount of trial-and-error experimentation.
Predicting Reactivity: Calculating activation barriers for proposed domino reactions to assess their feasibility before attempting them in the lab. For instance, computational modeling has been used to study the barriers for the ring expansion of epoxides to larger cyclic ethers.
Spectroscopic Correlation: Predicting vibrational frequencies (IR, Raman) or NMR chemical shifts of proposed intermediates and comparing them with experimental in situ data to confirm their structure.
| Research Question | Experimental Approach | Computational (DFT) Approach | Synergistic Outcome | Reference Concept |
|---|---|---|---|---|
| Regioselectivity of Ring-Opening | Product isolation and characterization (NMR, GC-MS). | Calculate activation energy barriers for nucleophilic attack at C2 vs. C3 of the epoxide. | Rationalize observed product ratios and predict how catalyst/reagent changes will alter selectivity. | acs.orgresearchgate.net |
| Origin of Enantioselectivity | Screening chiral catalysts and measuring product ee (chiral HPLC). | Model catalyst-substrate complexes and transition states for major and minor diastereomers. | Identify key steric/electronic interactions responsible for stereocontrol, guiding rational catalyst design. | nih.gov |
| Feasibility of a Novel Cascade | Attempted synthesis under various conditions. | Map the entire reaction profile, calculating energies of all intermediates and transition states. | Identify the rate-limiting step and potential kinetic traps, suggesting conditions to favor the desired cascade. | |
| Structure of a Reactive Intermediate | In situ spectroscopy (FTIR, Raman, NMR). | Calculate the theoretical spectra of plausible intermediate structures. | Confidently assign the structure of a transient species observed experimentally. | beilstein-journals.org |
Q & A
Basic: What are the standard synthetic routes for 2-Ethynyl-2-methyloxirane, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis of this compound typically involves epoxidation of a precursor alkene or nucleophilic substitution of a glycidyl ether. A common approach is the Prilezhaev epoxidation, using a peracid (e.g., mCPBA) to oxidize the alkene. For example, analogous syntheses of fluorinated oxiranes involve stereoselective epoxidation under controlled temperatures (0–5°C) and inert atmospheres to minimize side reactions . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic epoxidation.
- Stoichiometry : A 1.2:1 molar ratio of peracid to alkene minimizes unreacted starting material.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity.
Yield improvements (from ~60% to 85%) are achievable by slow addition of the peracid and rigorous exclusion of moisture .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
this compound requires stringent safety measures due to its reactive epoxide group and potential respiratory irritation:
- PPE : NIOSH-certified respirators (N95 or higher) for vapor protection; nitrile gloves and chemical-resistant lab coats prevent dermal exposure .
- Ventilation : Use fume hoods for all manipulations. Monitor airborne concentrations with real-time sensors (OSHA PEL: 0.1 ppm for similar epoxides) .
- Spill management : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) to hydrolyze the epoxide, followed by adsorption with vermiculite .
- First aid : Immediate irrigation with water for 15 minutes after eye/skin contact; artificial respiration if inhaled .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR : ¹H NMR (CDCl₃) identifies the epoxide protons (δ 3.1–3.5 ppm) and ethynyl group (δ 2.5–3.0 ppm). ¹³C NMR confirms the quaternary carbon of the methyl group (δ 25–30 ppm) .
- IR : Strong absorbance at ~850 cm⁻¹ (epoxide ring) and ~2100 cm⁻¹ (C≡C stretch) .
- GC-MS : Electron ionization (70 eV) fragments the molecule at the epoxide ring, yielding diagnostic ions (e.g., m/z 55 for CH₂O⁺) .
Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C₅H₆O: calculated 82.0419 Da) .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
Discrepancies in reactivity (e.g., nucleophilic ring-opening rates) often arise from solvent polarity or catalyst traces. To address this:
Systematic replication : Repeat reported experiments under inert conditions (argon atmosphere, anhydrous solvents) to exclude moisture/O₂ interference .
Control experiments : Test for trace acids/bases (e.g., via pH strips) in solvents, as even ppm-level impurities accelerate epoxide ring-opening .
Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies under varying conditions. For example, solvation models explain higher reactivity in THF vs. toluene .
Meta-analysis : Apply PRISMA guidelines to evaluate literature reliability, prioritizing studies with detailed experimental logs and purity data (>95%) .
Advanced: What strategies optimize this compound’s stability in biological assays?
Methodological Answer:
The compound’s epoxide ring is prone to hydrolysis in aqueous media. Stabilization methods include:
- Lyophilization : Store the compound as a lyophilized powder at -80°C, reconstituting in dry DMSO immediately before use .
- Buffering : Use phosphate buffers (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze hydrolysis .
- Encapsulation : Liposomal formulations (e.g., DOPC/cholesterol) extend half-life from 2 hours to >24 hours in serum .
Stability is quantified via HPLC-UV (λ = 210 nm) at timed intervals, comparing peak area degradation kinetics .
Advanced: How can computational tools predict this compound’s reactivity in novel reaction systems?
Methodological Answer:
Predictive modeling involves:
Descriptor selection : Calculate electronic parameters (HOMO/LUMO energies, Fukui indices) using Gaussian09 to identify nucleophilic/electrophilic sites .
Reaxys database mining : Extract analogous epoxide reactions (e.g., epichlorohydrin) to build training sets for machine learning models .
Kinetic simulations : Use COPASI to model reaction pathways, incorporating activation barriers from DFT studies. For example, predict regioselectivity in ring-opening reactions with amines .
Validation : Compare predicted vs. experimental yields (e.g., 75% predicted vs. 72% observed for azide cycloadditions) to refine force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
